molecular formula C16H13N3O2 B2616317 N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 320417-94-5

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

货号 B2616317
CAS 编号: 320417-94-5
分子量: 279.299
InChI 键: PBYHZWYQPSZYNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential.

作用机制

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide inhibits the activity of AKT by binding to the PH domain of the protein. This prevents AKT from binding to its upstream activators, PI3K and PDK1, and inhibits its activity. Inhibition of AKT activity leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to inhibit tumor growth in animal models of cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of using N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation of using this compound is that it may not be effective in all types of cancer. Further research is needed to determine the optimal conditions for using this compound in cancer treatment.

未来方向

There are several potential future directions for research on N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide. One area of research could focus on identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Another area of research could focus on developing more potent and selective inhibitors of AKT that could be used in combination with this compound to enhance its efficacy. Finally, research could focus on developing new formulations of this compound that could improve its pharmacokinetic properties and increase its bioavailability.

合成方法

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide can be synthesized using a multistep process. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenylacrylic acid ethyl ester. This compound is then reduced using sodium borohydride to form 2-amino-3-phenylpropanoic acid ethyl ester. The final step involves the reaction of this compound with phthalic anhydride and N-methylmorpholine to form this compound.

科学研究应用

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. Inhibition of AKT activity has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

属性

IUPAC Name

N-methyl-4-oxo-3-phenylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-17-15(20)14-12-9-5-6-10-13(12)16(21)19(18-14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYHZWYQPSZYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。